molecular formula C9H19ClN2O2 B1527841 2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride CAS No. 1220017-20-8

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Cat. No.: B1527841
CAS No.: 1220017-20-8
M. Wt: 222.71 g/mol
InChI Key: VKDYEWZFWYKDRB-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride, also known by its CAS number 1220017-20-8, is a compound of growing interest in pharmaceutical research. Its unique structure suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The chemical formula for this compound is C9H19ClN2O2. Its structural characteristics include an amino group, a tetrahydrofuran moiety, and a propanamide backbone, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activities of this compound is limited but suggests several potential areas of efficacy:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural features may exhibit inhibitory effects on tumor cell growth. This is particularly relevant in the context of drug design for cancer therapies.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in various diseases.
  • Pharmacological Effects : The compound’s pharmacological profile may include anti-inflammatory and analgesic properties, as suggested by analogs that have been studied extensively.

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of related compounds demonstrated that certain derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for cell proliferation.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that similar compounds can act as competitive inhibitors for enzymes like DHFR and thymidylate synthase. These findings suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation.

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity Mechanism Results
AnticancerDHFR inhibitionSignificant growth inhibition in tumor cell lines
Enzyme inhibitionCompetitive inhibitionReduced enzyme activity observed
Pharmacological effectsUnknownPotential anti-inflammatory effects noted

Properties

IUPAC Name

2-amino-2-methyl-N-(oxolan-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDYEWZFWYKDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.